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Compound of Interest

4-Chlorobenzyl 2-
Compound Name:
(acetylamino)benzoate

Cat. No.: B338760

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chlorobenzyl 2-
(acetylamino)benzoate, a compound of interest for its potential applications in medicinal
chemistry and materials science. Due to its status as a novel or non-commercial compound,
this document synthesizes information from established chemical principles and data from
analogous structures to provide a robust predictive profile.

Chemical Identity and Properties
IUPAC Name and CAS Number

o |[UPAC Name: 4-Chlorobenzyl 2-(acetylamino)benzoate

o CAS Number: As of the latest search, a specific CAS Registry Number has not been
assigned to this compound, indicating its novelty or limited reporting in the chemical
literature. Researchers synthesizing this compound for the first time are encouraged to
report it to the CAS Registry.
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Chemical Structure

The molecular structure consists of a 4-chlorobenzyl group ester-linked to a 2-
(acetylamino)benzoic acid (N-acetylanthranilic acid) backbone.

Diagram 1: Molecular Structure of 4-Chlorobenzyl 2-(acetylamino)benzoate

Caption: Molecular structure of 4-Chlorobenzyl 2-(acetylamino)benzoate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-Chlorobenzyl 2-
(acetylamino)benzoate. These values are estimated based on the properties of its constituent
parts and related molecules.

Property Predicted Value Notes
Molecular Formula C16H14CINOs3
Molecular Weight 303.74 g/mol
] ) ] Based on similar aromatic

Appearance White to off-white solid

esters.

Expected to be higher than 4-

) ) chlorobenzyl benzoate (57-61

Melting Point 100-120 °C

°C) due to the amide group

allowing for hydrogen bonding.

Soluble in organic solvents like

Solubili dichloromethane, ethyl Typical for moderately polar
olubili
Y acetate, and acetone. organic compounds.
Insoluble in water.
Estimated based on the
lipophilicity of the chlorobenzyl
LogP ~3.5-45 bop y Y

and acetylaminobenzoate

moieties.
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Synthesis and Purification

The synthesis of 4-Chlorobenzyl 2-(acetylamino)benzoate can be achieved through standard
esterification methods. The most direct approach is the reaction of 2-(acetylamino)benzoic acid
with 4-chlorobenzyl alcohol under acidic catalysis, or the reaction of the sodium salt of 2-
(acetylamino)benzoic acid with 4-chlorobenzyl chloride.

Recommended Synthetic Protocol: Steglich
Esterification

This method is favored for its mild reaction conditions and suitability for sensitive substrates.

Diagram 2: Synthetic Workflow for 4-Chlorobenzyl 2-(acetylamino)benzoate

Click to download full resolution via product page
Caption: Steglich esterification workflow for the synthesis of the target compound.
Step-by-Step Methodology:

e Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-
(acetylamino)benzoic acid and 1.1 equivalents of 4-chlorobenzyl alcohol in anhydrous
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dichloromethane (DCM).

o Catalyst Addition: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to the solution.

e Coupling Agent: Cool the mixture to O °C in an ice bath and add 1.2 equivalents of N,N'-
dicyclohexylcarbodiimide (DCC) portion-wise.

» Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)
precipitate. Wash the filtrate sequentially with 1M HCI, saturated NaHCOs solution, and
brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure 4-Chlorobenzyl 2-(acetylamino)benzoate.

Analytical Characterization (Predicted)

The following are the expected analytical signatures for 4-Chlorobenzyl 2-
(acetylamino)benzoate based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
« 'H NMR (400 MHz, CDCls):

o 0 ~8.0-8.2 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the ester.

o 0 ~7.3-7.5 ppm (m, 5H): Aromatic protons of the 4-chlorobenzyl group and a proton on the
benzoate ring.

o 0 ~7.0-7.2 ppm (t, 1H): Aromatic proton on the benzoate ring.
o 0 ~8.5-8.7 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the amide.

o 6 ~10.0-11.0 ppm (s, 1H): Amide N-H proton.
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o & ~5.3 ppm (s, 2H): Methylene (-CH2-) protons of the benzyl group.

o 0 ~2.2 ppm (s, 3H): Acetyl (-CHs) protons.

13C NMR (100 MHz, CDCIs):

o

0 ~168-170 ppm: Carbonyl carbon of the acetyl group.

[¢]

0 ~165-167 ppm: Carbonyl carbon of the ester group.

[¢]

0 ~120-140 ppm: Aromatic carbons.

[e]

0 ~65-67 ppm: Methylene (-CHz-) carbon of the benzyl group.

o

0 ~25 ppm: Acetyl (-CHs) carbon.

Infrared (IR) Spectroscopy

~3300 cm~*: N-H stretching of the amide.

~1720 cm~1; C=0 stretching of the ester.

~1680 cm~1; C=0 stretching of the amide (Amide | band).
~1590, 1480 cm~*: C=C stretching of the aromatic rings.
~1250 cm~1; C-O stretching of the ester.

~750 cm~1: C-Cl stretching.

Mass Spectrometry (MS)

Expected [M+H]*: m/z 304.0735 for C16H1sCINOs™*. The isotopic pattern for one chlorine
atom (3>CI/3’Cl ratio of approximately 3:1) should be observable.

Potential Applications and Research Directions

While specific applications for 4-Chlorobenzyl 2-(acetylamino)benzoate are not yet

documented, its structural motifs suggest several areas of potential interest for researchers.
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» Medicinal Chemistry: The anthranilic acid scaffold is present in a number of anti-
inflammatory drugs.[1] The introduction of the 4-chlorobenzyl group may modulate the
lipophilicity and pharmacokinetic properties of the parent molecule, potentially leading to new
therapeutic agents.

o Materials Science: Benzoate esters are often used as plasticizers and in the formulation of
polymers and coatings. The specific substitutions on this molecule could impart unique
properties such as thermal stability or altered refractive index.

Safety and Handling

As a novel compound, a full toxicological profile is not available. Standard laboratory safety
precautions should be followed:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

» Avoid inhalation, ingestion, and skin contact.

o Refer to the safety data sheets (SDS) of the starting materials for specific handling
information.

Conclusion

4-Chlorobenzyl 2-(acetylamino)benzoate represents an interesting, yet underexplored,
chemical entity. This guide provides a foundational understanding of its identity, synthesis, and
predicted analytical characteristics, based on established chemical principles. It is intended to
serve as a starting point for researchers and scientists interested in exploring the potential of
this and related novel compounds in drug discovery and materials science. The provided
synthetic and analytical guidance should enable the successful preparation and
characterization of this molecule for further investigation.
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e A document discussing the anti-inflammatory potential of a related compound, 4-
chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, which also contains an anthranilic acid
scaffold. (Source: Sequential analysis for identification of byproduct from N-benzylation
reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-
((4-chlorobenzyl)amino)benzoate - PMC, URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Sequential analysis for identification of byproduct from N-benzylation reaction: wound
healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-
chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorobenzyl 2-
(acetylamino)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b338760/docs#an-in-depth-technical-guide-to-4-
chlorobenzyl-2-acetylamino-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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